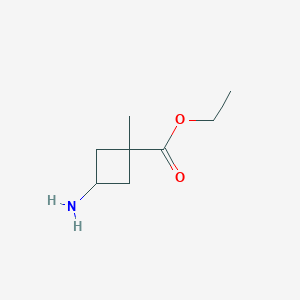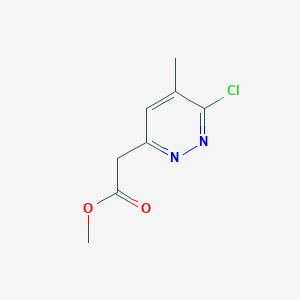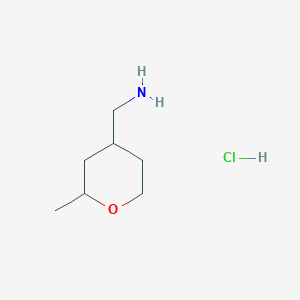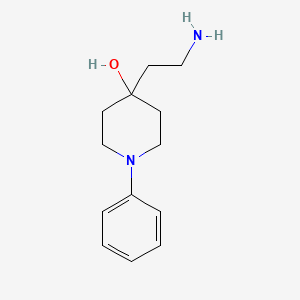
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol
Vue d'ensemble
Description
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenyl group attached to the piperidine ring and an aminoethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-phenylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and suitable catalysts.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminoethyl precursor reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and aminoethyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is investigated for its interaction with various receptors and enzymes, contributing to the understanding of its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used in studies exploring its effects on cellular processes and signaling pathways.
Industrial Applications: The compound finds use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-1-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, it may interact with trace amine-associated receptors, leading to downstream signaling effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: This compound shares a similar core structure but differs in the functional groups attached to the piperidine ring.
2-Aminothiazole-Based Compounds: These compounds have a thiazole ring instead of a piperidine ring and exhibit different biological activities.
Uniqueness
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a phenyl group and an aminoethyl group attached to the piperidine ring allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-1-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZZULMXHAQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCN)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


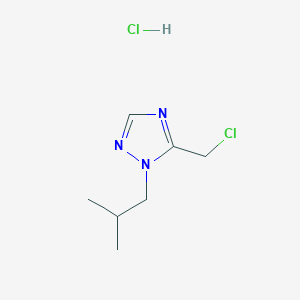
![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)



![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)


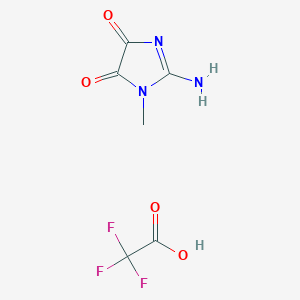
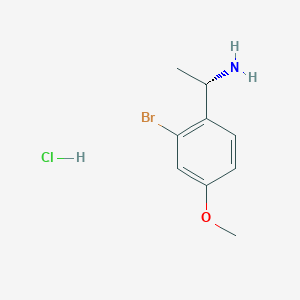
![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)
